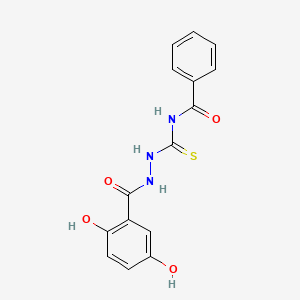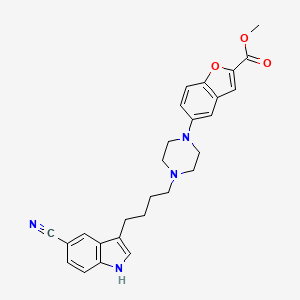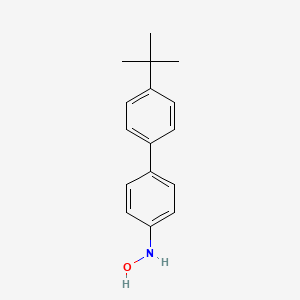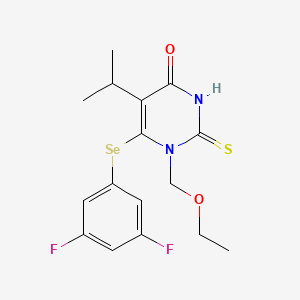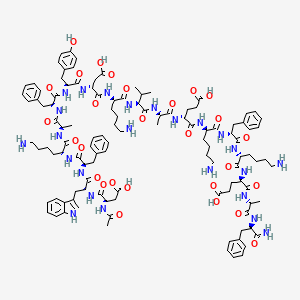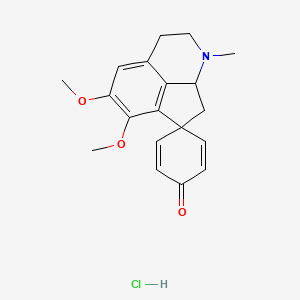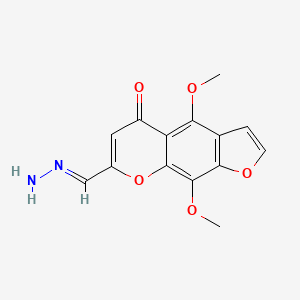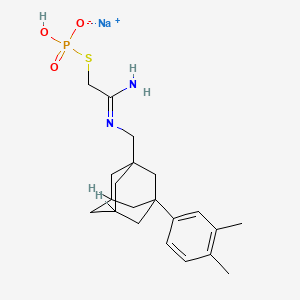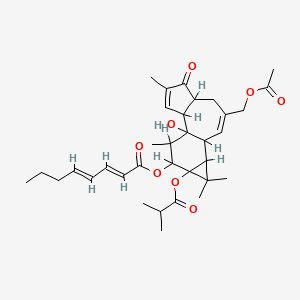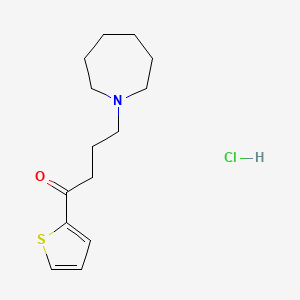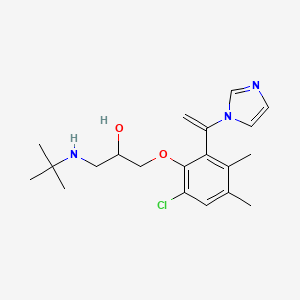
2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-10-((4-methoxyphenyl)methyl)-2-methyl-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-10-((4-methoxyphenyl)methyl)-2-methyl-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with a multifaceted structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,14-Tetraazapentadecan-15-oic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as esterification, hydroxylation, and methylation. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are implemented to monitor the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2,5,8,14-Tetraazapentadecan-15-oic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as solvent choice and temperature, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester group may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, 2,5,8,14-Tetraazapentadecan-15-oic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for studying molecular recognition and binding.
Medicine
In medicine, 2,5,8,14-Tetraazapentadecan-15-oic acid may be investigated for its potential therapeutic properties. Its complex structure and functional groups may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic agents.
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of specialty chemicals, polymers, and materials. Its unique properties can be harnessed to create products with specific characteristics and functionalities.
作用機序
The mechanism of action of 2,5,8,14-Tetraazapentadecan-15-oic acid involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to 2,5,8,14-Tetraazapentadecan-15-oic acid include other complex organic molecules with multiple functional groups, such as:
- 2,5,8,14-Tetraazapentadecan-15-oic acid derivatives with different substituents.
- Complex esters and amides with similar structural motifs.
Uniqueness
What sets 2,5,8,14-Tetraazapentadecan-15-oic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
181038-30-2 |
|---|---|
分子式 |
C34H52N4O6 |
分子量 |
612.8 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S,5R)-6-[[(2S)-1-[2-(dimethylamino)ethylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C34H52N4O6/c1-23(2)30(32(41)35-18-19-38(6)7)37-31(40)26(20-25-14-16-27(43-8)17-15-25)22-29(39)28(21-24-12-10-9-11-13-24)36-33(42)44-34(3,4)5/h9-17,23,26,28-30,39H,18-22H2,1-8H3,(H,35,41)(H,36,42)(H,37,40)/t26-,28+,29+,30+/m1/s1 |
InChIキー |
RUHOZTMJVUIXNA-ZRJFKUPHSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCCN(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
正規SMILES |
CC(C)C(C(=O)NCCN(C)C)NC(=O)C(CC1=CC=C(C=C1)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


